2-chloro-9H-indeno[2,1-d]pyrimidin-9-one
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Overview
Description
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one is a chemical compound that belongs to the class of indeno[2,1-d]pyrimidin-9-ones. This compound has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one typically involves the condensation of 2-aminobenzimidazole with 2-(4-chlorobenzylidene)-3,4-dihydronaphthalen-1(2H)-one in the presence of potassium hydroxide and dimethylformamide (DMF). The reaction is carried out under photochemical conditions at a wavelength of 312 nm, resulting in a high yield of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale photochemical reactors to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-9H-indeno[2,1-d]pyrimidin-9-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-9H-indeno[2,1-d]pyrimidine-2,4-diamine: Shares a similar indeno[2,1-d]pyrimidine core structure but differs in functional groups.
Pyrimido[1,2-a]benzimidazoles: Another class of compounds with a similar heterocyclic framework and potential biological activity.
Uniqueness
2-Chloro-9H-indeno[2,1-d]pyrimidin-9-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H5ClN2O |
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Molecular Weight |
216.62 g/mol |
IUPAC Name |
2-chloroindeno[2,1-d]pyrimidin-9-one |
InChI |
InChI=1S/C11H5ClN2O/c12-11-13-5-8-6-3-1-2-4-7(6)10(15)9(8)14-11/h1-5H |
InChI Key |
KTMHUDSGYQBKMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CN=C(N=C3C2=O)Cl |
Origin of Product |
United States |
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